molecular formula C10H14N2O3 B8392441 (Tetrahydro-2H-pyran-2-yl)methyl 1H-imidazole-1-carboxylate

(Tetrahydro-2H-pyran-2-yl)methyl 1H-imidazole-1-carboxylate

Cat. No. B8392441
M. Wt: 210.23 g/mol
InChI Key: GSERUUZTEVJOKB-UHFFFAOYSA-N
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Patent
US08283354B2

Procedure details

A solution of (tetrahydro-2H-pyran-2-yl)methanol (1 g, 8.60 mmol) and di(1H-imidazol-1-yl)methanone (2.8 g, 17.2 mmol) in 17 mL CH2Cl2 was heated overnight at 50° C. The reaction was quenched with water, extracted with CH2Cl2, dried over MgSO4, filtered, and concentrated.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[CH2:7][OH:8].[N:9]1([C:14](N2C=CN=C2)=[O:15])[CH:13]=[CH:12][N:11]=[CH:10]1>C(Cl)Cl>[N:9]1([C:14]([O:8][CH2:7][CH:2]2[CH2:3][CH2:4][CH2:5][CH2:6][O:1]2)=[O:15])[CH:13]=[CH:12][N:11]=[CH:10]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O1C(CCCC1)CO
Name
Quantity
2.8 g
Type
reactant
Smiles
N1(C=NC=C1)C(=O)N1C=NC=C1
Name
Quantity
17 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
Smiles
N1(C=NC=C1)C(=O)OCC1OCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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